![molecular formula C25H22ClFN6O2S B2426967 Ilorasertib hydrochloride CAS No. 1847485-91-9](/img/structure/B2426967.png)
Ilorasertib hydrochloride
Overview
Description
Ilorasertib, also known as ABT-348, is a novel inhibitor of Aurora kinase, vascular endothelial growth factor (VEGF), and platelet-derived growth factor receptors, and the Src families of tyrosine kinases . It has been used in trials studying the treatment of Myelodysplasia, Solid Neoplasm, Advanced Cancers, Advanced Solid Tumors, and Acute Myelogenous Leukemia, among others .
Molecular Structure Analysis
The molecular formula of Ilorasertib is C25H21FN6O2S . Its structure includes various functional groups, such as amine, urea, and aromatic rings, which contribute to its biological activity.Physical And Chemical Properties Analysis
Ilorasertib is a small molecule with an average molecular weight of 488.54 . It’s a solid substance used in laboratory chemicals . More detailed physical and chemical properties, such as solubility, melting point, and pKa, would require specific experimental measurements or predictions from computational models.Scientific Research Applications
1. Dual Inhibition of Aurora and VEGF Receptor Kinases
Ilorasertib (ABT-348) exhibits dual inhibition of Aurora kinases and vascular endothelial growth factor (VEGF) receptors. This unique combination of actions has shown promising activity in preclinical models of various hematological malignancies. A Phase 1 trial involving patients with advanced hematologic malignancies demonstrated the drug's potential in targeting these pathways, indicating its utility in treating conditions like acute myelogenous leukemia (AML) and myelodysplastic syndrome (Garcia-Manero et al., 2015).
2. Targeting Multiple Kinases for Antineoplastic Activity
Ilorasertib's mechanism involves selective binding and inhibition of Aurora kinases A, B, and C, disrupting mitotic spindle apparatus assembly, chromosome segregation, and ultimately, cellular division in tumor cells. Additionally, it inhibits VEGFRs and platelet-derived growth factor receptors (PDGFRs), contributing to angiogenesis inhibition and tumor cell proliferation control. These multifaceted actions make ilorasertib a potential candidate for various tumor types where these kinases are upregulated (Definitions, 2020).
3. Pharmacodynamic/Exposure Characterization in Solid Tumors
In a Phase 1 dose-escalation trial involving patients with advanced solid tumors, ilorasertib's safety, tolerability, and pharmacokinetics were assessed. The trial revealed that ilorasertib engages both VEGFR2 and Aurora B kinase, showing evidence of antitumor activity. This study contributes to the understanding of ilorasertib’s role in treating solid tumors and its potential in precision medicine (Maitland et al., 2018).
4. Pharmacokinetics/Dynamics Evaluation
Another study focused on the pharmacokinetics and pharmacodynamics of ilorasertib in patients with advanced solid tumors. Changes in tumor burden were measured to detect activity in CDKN2A-deficient tumors, a crucial aspect for evaluating its effectiveness in a clinical setting. This research provides insights into the tailored development of ilorasertib for specific tumor characteristics (Maitland et al., 2017).
properties
IUPAC Name |
1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2S.ClH/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33;/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMSIXFLFTNHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ilorasertib (hydrochloride) |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.